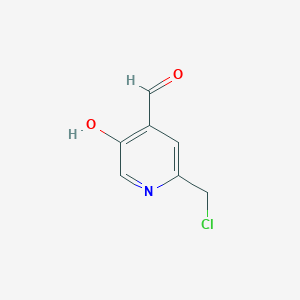
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It features a chloromethyl group and a hydroxyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde typically involves the chloromethylation of 5-hydroxyisonicotinaldehyde. One common method includes the reaction of 5-hydroxyisonicotinaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-(Chloromethyl)-5-hydroxyisonicotinalcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: 2-(Formyl)-5-hydroxyisonicotinaldehyde or 2-(Carboxy)-5-hydroxyisonicotinaldehyde.
Reduction: 2-(Chloromethyl)-5-hydroxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aldehyde dehydrogenases.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde involves its interaction with biological molecules through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chloromethyl group can also participate in alkylation reactions, modifying the structure and function of biomolecules.
類似化合物との比較
- 2-(Chloromethyl)-4-hydroxyisonicotinaldehyde
- 2-(Chloromethyl)-5-hydroxybenzaldehyde
- 2-(Chloromethyl)-3-hydroxyisonicotinaldehyde
Comparison: 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde is unique due to the specific positioning of the chloromethyl and hydroxyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
2-(chloromethyl)-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-2-6-1-5(4-10)7(11)3-9-6/h1,3-4,11H,2H2 |
InChIキー |
ILTNTVKXFRKUER-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=C1C=O)O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
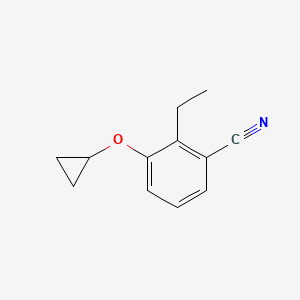
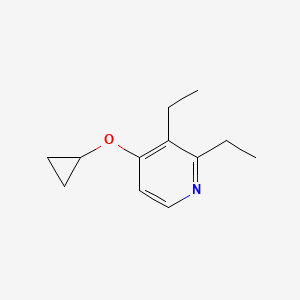
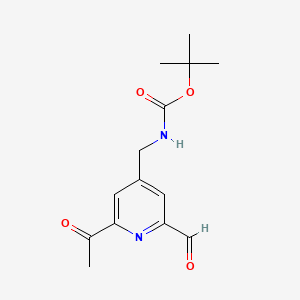
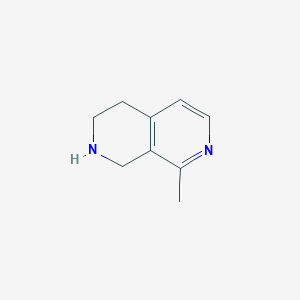
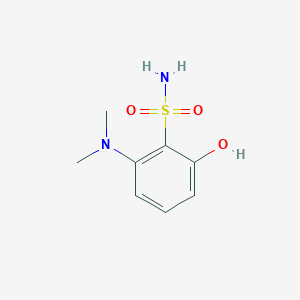


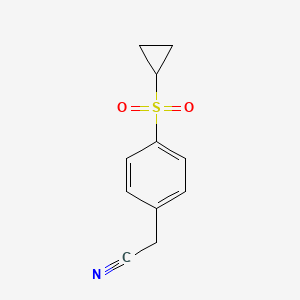
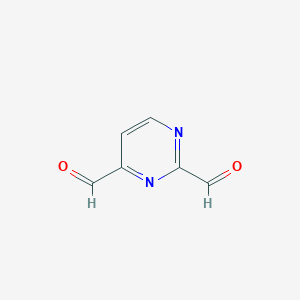
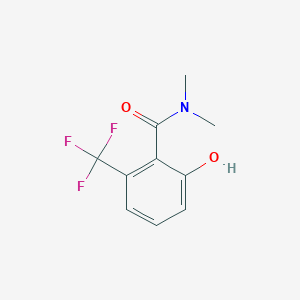
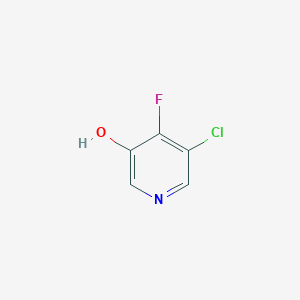
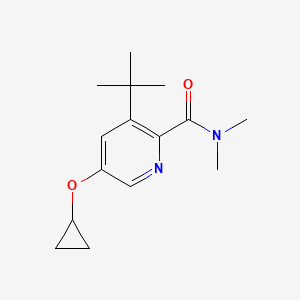
![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)
